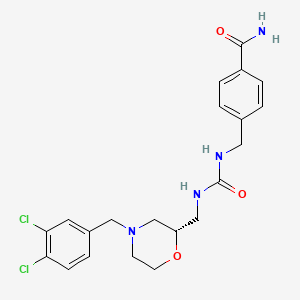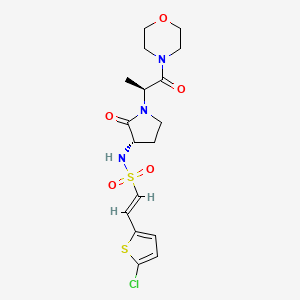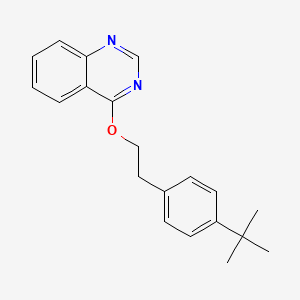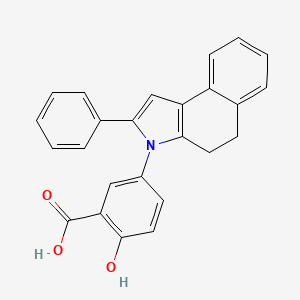
3(2H)-Pyridazinone, 2-(3-((((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)amino)propyl)-
Overview
Description
GYKI-16084 is a postsynaptic alpha2 receptor blocker with potential efficacy in the treatment of benign prostatic hyperplasia . This compound is known for its ability to improve urinary symptoms and increase maximum urinary flow in patients with benign prostatic hyperplasia without inducing adverse reactions .
Preparation Methods
The synthesis of GYKI-16084 involves a multi-step process starting from pyrocatechin . The enantiomerically pure benzodioxane derivative is obtained through a straightforward route including five steps. Racemic mixtures are then resolved by means of crystallization with (-)-O,O’-dibenzoyl-L-tartaric acid . Additionally, a two-stage solid phase extraction procedure followed by high-performance liquid chromatography (HPLC) isolation is used for the structure elucidation of major metabolites .
Chemical Reactions Analysis
GYKI-16084 undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the pyridazinone ring structure.
Substitution: Substitution reactions can occur on the benzodioxane moiety, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are hydroxylated derivatives and glucuronides .
Scientific Research Applications
GYKI-16084 has several scientific research applications:
Chemistry: Used as a model compound for studying receptor blockers and their interactions.
Industry: Utilized in the development of new therapeutic agents targeting alpha2 receptors.
Mechanism of Action
GYKI-16084 exerts its effects by blocking postsynaptic alpha2 receptors . This action leads to the relaxation of smooth muscles in the prostate and bladder neck, improving urinary flow and reducing symptoms of benign prostatic hyperplasia . The molecular targets involved are the adrenergic receptor alpha-1 and alpha-2 subunits .
Comparison with Similar Compounds
GYKI-16084 is unique due to its combined alpha1- and postsynaptically selective alpha2-blocking properties . Similar compounds include:
Tamsulosin: Another alpha1 receptor blocker used for benign prostatic hyperplasia.
Alfuzosin: An alpha1 receptor antagonist with similar therapeutic applications.
Silodosin: A selective alpha1 receptor antagonist used for treating urinary symptoms.
GYKI-16084 stands out due to its dual action on both alpha1 and alpha2 receptors, providing a broader range of therapeutic effects .
Properties
IUPAC Name |
2-[3-[[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methylamino]propyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16-7-3-9-18-19(16)10-4-8-17-11-13-12-21-14-5-1-2-6-15(14)22-13/h1-3,5-7,9,13,17H,4,8,10-12H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNRJBQUOQLUNQ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171798 | |
| Record name | GYKI-16084 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185739-21-3 | |
| Record name | GYKI-16084 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185739213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GYKI-16084 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GYKI-16084 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N714HRW3DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine](/img/structure/B1672479.png)

![2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide](/img/structure/B1672482.png)









